4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Information
The compound is formally named This compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This name reflects its structural features:
- Spiro[5.5]undecane : A bicyclic system comprising two cyclohexane rings fused at a single carbon atom (spiro junction).
- 3-aza : A nitrogen atom replaces one carbon in the first ring.
- 4-oxo : A ketone functional group at position 4 of the azaspiro system.
- 11-carboxylic acid : A carboxylic acid group at position 11 on the second ring.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 2411637-46-0 , a unique identifier that distinguishes it from other chemical entities.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₁₁H₁₇NO₃ , corresponding to a molecular weight of 211.26 g/mol . The structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₇NO₃ |
| Molecular weight | 211.26 g/mol |
| PubChem CID | 145711934 |
The spirocyclic framework consists of two six-membered rings:
- A piperidine ring (3-azaspiro) containing a nitrogen atom.
- A cyclohexane ring fused at the spiro carbon.
The ketone group at position 4 and the carboxylic acid at position 11 introduce polar functional groups, influencing the compound’s reactivity and solubility.
Structural and Functional Significance
The spirocyclic architecture of this compound confers unique steric and electronic properties. The nitrogen atom in the piperidine ring enables potential hydrogen bonding, while the carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-oxo-3-azaspiro[5.5]undecane-11-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(5-6-12-9)4-2-1-3-8(11)10(14)15/h8H,1-7H2,(H,12,13)(H,14,15) |
InChI Key |
KYCWZXOCTKEAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC(=O)C2)C(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc-Mediated Synthesis via Spirocyclic Intermediate Formation
A prominent route involves the use of tert-butoxycarbonyl (Boc) protection to construct the spirocyclic core. As detailed in bioRxiv protocols, tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate serves as a key intermediate. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by amide coupling with carboxylic acid derivatives. For example:
- Boc Deprotection : Treatment of the Boc-protected spiro intermediate with 30% TFA/DCM (2.1 mL, 0.1 M) for 2–4 hours yields the free amine.
- Carboxylic Acid Functionalization : Subsequent coupling with activated carboxylic acids (e.g., 1-phenyl-1-cyclopentanecarboxylic acid) using HATU and DIPEA in DMF furnishes the target compound.
This method achieves moderate to high yields (29–46%) and is scalable for gram-scale production.
Castagnoli-Cushman Reaction for Carboxylic Acid Precursors
A modified Castagnoli-Cushman reaction enables access to spirocyclic carboxylic acids. As demonstrated in PMC studies, homophthalic anhydrides react with 1,3,5-triazinanes to form dihydroisoquinolone-4-carboxylic acids. Although this method targets isoquinolones, analogous conditions could be applied to spiro systems:
- Anhydride Activation : Homophthalic anhydride undergoes ring-opening with a triazinane derivative (e.g., 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane).
- Cyclization : Acidic or thermal conditions promote spirocyclization, forming the 3-azaspiro[5.5]undecane skeleton.
Reductive Amination and Amide Coupling
BioRxiv protocols highlight reductive amination for introducing the carboxylic acid moiety:
- Ketone Intermediate : Oxidation of a hydroxyl-bearing spiro compound with pyridinium dichromate (PDC) in DCM generates a ketone.
- Reductive Amination : Reaction with 2-aminopyridine and sodium borohydride (NaBH₄) yields an amine intermediate, which is coupled to carboxylic acids via HATU-mediated amidation.
Critical Reaction Parameters
- Temperature : Microwave-assisted reactions (e.g., 210°C for 15 minutes) accelerate cyclization and coupling steps.
- Catalysts : Pd/C for hydrogenation, HATU/DIPEA for amide bonds.
- Solvents : DMF for coupling, DCM for deprotection.
Structural Verification and Characterization
Sigma-Aldrich’s product data confirms the structure via IUPAC name (2-oxo-3-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride ) and NMR/MS data. Key spectral features include:
- ¹H NMR : δ 8.14–8.04 (m, 1H), 3.96–3.92 (m, 1H), 2.40–2.36 (m, 3H).
- MS : m/z 625.34 [M+H]⁺ for Boc-protected intermediates.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Building Blocks for Complex Molecules
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of alkaloids and other nitrogen-containing compounds. Its spirocyclic nature allows for the formation of various derivatives through functionalization reactions.
Synthesis of Heterocycles
The compound has been utilized in the synthesis of novel heterocycles, including piperidine derivatives. For instance, it can undergo cyclization reactions leading to the formation of 2,6-trans-4-oxopiperidines, which are valuable intermediates in pharmaceutical chemistry .
Potential Antitumor Activity
Research has indicated that derivatives of this compound exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit specific enzymes, such as SHP2, which is implicated in various signaling pathways related to cancer progression . This inhibition can lead to the development of new therapeutic agents targeting cancer and other diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Spiro[5.5] Frameworks

Key Observations :
- Conformational Flexibility : The presence of a carboxylic acid in the target compound increases its hydrogen-bonding capacity compared to the methylidene-substituted analogue , which may enhance solubility in polar solvents.
- Reactivity : The unsaturated spiro compound (undec-2-ene) in could undergo cycloaddition reactions, whereas the saturated spiro core of the target compound limits such reactivity.
- Polarity : The 3-oxa-9-aza analogue lacks a carboxylic acid but features two ketones, resulting in intermediate polarity compared to the target compound.
Bicyclic Compounds with Heteroatoms
Key Observations :
- Biological Activity : β-Lactams (e.g., ) are optimized for targeting bacterial enzymes, whereas the target spiro compound’s applications are likely broader (e.g., chiral ligands or protease inhibitors).
- Ring Strain : Bicyclo[3.1.0] systems (e.g., ) exhibit higher strain than spiro[5.5] frameworks, influencing their stability and reactivity.
Physicochemical Properties
While direct solubility or melting-point data are unavailable in the provided evidence, inferences can be made:
- Acidity : The carboxylic acid group in the target compound (pKa ~2-3) makes it more acidic than analogues with ester or ketone groups (e.g., ).
- Crystallinity : Pharmacopeial standards (e.g., crystallinity tests in ) suggest that spiro compounds with rigid cores may exhibit favorable crystallization behavior, critical for pharmaceutical formulation.
Biological Activity
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 215.26 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 215.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 145711934 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored, leading to the development of derivatives that enhance its biological profile.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For example, in vitro assays showed that it significantly inhibited the proliferation of several cancer cell lines, including:
- OVCAR8 (BRCA1-methylated) : Exhibited reduced cell viability at concentrations as low as 10 μM.
- HepG2 and HeLa : Displayed IC50 values comparable to established chemotherapeutics like doxorubicin.
The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell survival and proliferation.
The mechanism by which this compound exerts its effects is linked to its ability to interact with specific molecular targets, particularly enzymes involved in DNA repair and cell cycle regulation. It has been shown to inhibit PARP (Poly ADP-ribose polymerase) activity, which is crucial for cancer cells with defective DNA repair mechanisms.
Case Studies
-
PARP Inhibition Study :
- A study evaluated the effects of this compound on PARP activity in OVCAR8 cells.
- Results indicated a dose-dependent inhibition of PARP activity, supporting its potential as a therapeutic agent in BRCA1-deficient cancers.
-
Comparative Analysis with Other Compounds :
- In comparison with analogs such as olaparib, the compound showed similar efficacy but required higher concentrations to achieve complete inhibition of PARP synthesis.
- The reduced cytotoxicity observed in normal cell lines suggests a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

